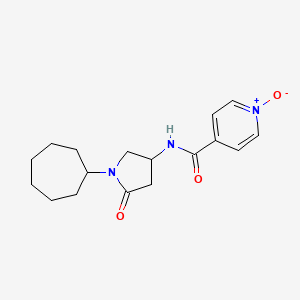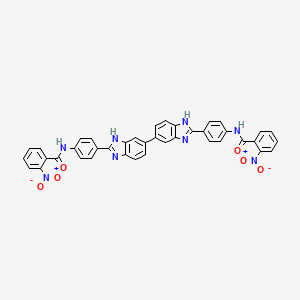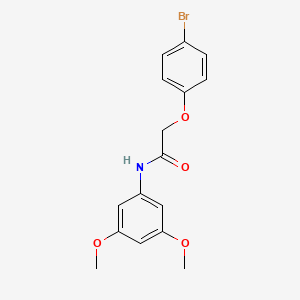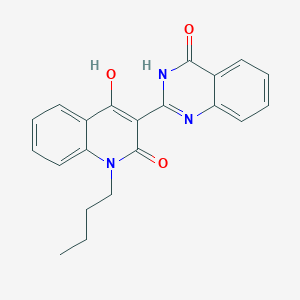
2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as 3-CPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and biotechnology. This compound is a hydrazone derivative of 2-hydroxy-3-methoxybenzaldehyde and 3-chloro-2-pyrazinecarboxaldehyde.
作用機序
The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, studies have suggested that this compound works by inducing oxidative stress in cells. This compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to DNA damage and cell death. Additionally, this compound has been shown to inhibit the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances the oxidative stress in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, this compound has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in cells.
実験室実験の利点と制限
One of the main advantages of using 2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its low toxicity. This compound has been found to be relatively safe for use in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several areas of research that could benefit from further investigation into the properties of 2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One possible future direction is to explore the potential of this compound as a neuroprotective agent. Studies have suggested that this compound has the ability to protect neurons from oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative diseases.
Another potential direction for research is to investigate the use of this compound as a photosensitizer in photodynamic therapy. This compound has been found to exhibit phototoxicity against cancer cells when exposed to light, which could make it a promising candidate for use in this type of therapy.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicine and biotechnology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research into the properties of this compound could lead to the development of new treatments for cancer, infectious diseases, and neurodegenerative disorders.
合成法
The synthesis of 2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 2-hydroxy-3-methoxybenzaldehyde and 3-chloro-2-pyrazinecarboxaldehyde in the presence of hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the resulting product is then purified using recrystallization. The yield of this compound is around 70%.
科学的研究の応用
2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has shown potential applications in various fields of scientific research. One of the most promising applications is in the development of anticancer drugs. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anticancer properties, this compound has also shown potential as an antimicrobial agent. Studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Furthermore, this compound has been found to inhibit the growth of fungi and yeasts.
特性
IUPAC Name |
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c1-19-9-4-2-3-8(10(9)18)7-16-17-12-11(13)14-5-6-15-12/h2-7,18H,1H3,(H,15,17)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFVXKVZBNESFC-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B6000490.png)
![1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B6000497.png)
![1-(1-benzofuran-2-ylcarbonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6000502.png)
![8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B6000520.png)
![methyl 5-ethyl-2-({[(4-fluorobenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6000534.png)
![2-(2-ethoxy-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}phenyl)-2H-1,2,3-benzotriazole](/img/structure/B6000542.png)


![2-[2-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6000551.png)

![methyl 4-[4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]pentanoate](/img/structure/B6000561.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-3-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6000564.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6000588.png)

